molecular formula C18H18PtS2 B13778487 Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- CAS No. 39448-24-3

Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa-

Cat. No.: B13778487
CAS No.: 39448-24-3
M. Wt: 493.6 g/mol
InChI Key: FAHDQLUXLLNUDD-UHFFFAOYSA-L
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Description

Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- (CAS: 39448-24-3) is a platinum-based coordination compound with the molecular formula C₁₈H₁₈PtS₂ and a molecular weight of 493.54 g/mol . The name suggests a hexanuclear platinum cluster with twelve 2-(2-propenyl)benzenethiolato ligands, though the molecular formula implies a simpler structure—likely a mononuclear Pt(II) complex with two thiolato ligands. Each ligand consists of a benzene ring substituted with a thiol (-SH) group and a 2-propenyl (-CH₂CH=CH₂) moiety, which may enhance lipophilicity and influence reactivity .

Properties

CAS No.

39448-24-3

Molecular Formula

C18H18PtS2

Molecular Weight

493.6 g/mol

IUPAC Name

platinum(2+);2-prop-2-enylbenzenethiolate

InChI

InChI=1S/2C9H10S.Pt/c2*1-2-5-8-6-3-4-7-9(8)10;/h2*2-4,6-7,10H,1,5H2;/q;;+2/p-2

InChI Key

FAHDQLUXLLNUDD-UHFFFAOYSA-L

Canonical SMILES

C=CCC1=CC=CC=C1[S-].C=CCC1=CC=CC=C1[S-].[Pt+2]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of platinum complexes with multiple thiolato ligands typically follows these steps:

  • Starting Materials : A platinum precursor such as hexachloroplatinate(IV) or platinum(II) salts is used as the metal source.
  • Ligand Preparation : The ligand 2-(2-propenyl)benzenethiol is synthesized or procured, ensuring purity and correct functionalization.
  • Ligand Coordination : The thiolato ligands are introduced under controlled conditions to the platinum center, often in a coordinating solvent, where the sulfur atom of the thiol group binds to the platinum.
  • Stoichiometry Control : The reaction is carefully controlled to achieve the dodecakis substitution (12 ligands), which implies a high ligand-to-metal ratio and often requires stepwise ligand addition or special reaction conditions to avoid incomplete substitution or polymerization.
  • Isolation and Purification : The complex is isolated by crystallization or precipitation, followed by purification techniques such as recrystallization or chromatography.

Specific Methodologies

Based on the comprehensive coordination chemistry literature, the following methods are applicable:

  • Direct Substitution Method : Reacting a platinum(IV) salt with an excess of 2-(2-propenyl)benzenethiol under reflux conditions in an inert atmosphere to facilitate ligand substitution at the platinum center.

  • Stepwise Ligand Addition : Introducing ligands in a stepwise manner to platinum(II) or platinum(IV) precursors to progressively replace labile ligands (e.g., chlorides) with thiolato ligands, monitored by spectroscopic methods to ensure full substitution.

  • Use of Base Catalysis : Employing a mild base (e.g., triethylamine) to deprotonate the thiol, generating the thiolate anion which has a higher nucleophilicity and binds more readily to platinum.

  • Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both metal salts and organic ligands and to stabilize the complex during synthesis.

  • Temperature and Time : Elevated temperatures (60–120 °C) and prolonged reaction times (several hours to days) are often required to achieve complete substitution and formation of the stable platinum dodecakis thiolato complex.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Platinum precursor Hexachloroplatinate(IV), PtCl4 or Pt(II) salts Purity critical for reproducibility
Ligand 2-(2-propenyl)benzenethiol Freshly prepared or purified
Ligand-to-metal ratio ≥ 12:1 Excess ligand to drive full substitution
Solvent DMF, DMSO, or similar polar aprotic solvents Ensures solubility and stability
Base Triethylamine or similar mild base Facilitates thiol deprotonation
Temperature 60–120 °C Higher temperatures promote substitution
Reaction time 12–72 hours Monitored by spectroscopic methods
Atmosphere Inert (N2 or Ar) Prevents oxidation of thiol and metal

Purification and Characterization

  • Crystallization : Slow evaporation or cooling of the reaction mixture to yield crystals suitable for X-ray crystallography.
  • Chromatography : If necessary, to separate side products or incomplete substitution complexes.
  • Spectroscopic Monitoring : UV-Vis, IR, and NMR spectroscopy used to confirm ligand coordination and complex formation.
  • Elemental Analysis : To verify the stoichiometry of the complex.

Analysis of Preparation Methods

Advantages

  • High ligand-to-metal ratios and controlled reaction conditions ensure full ligand substitution.
  • Use of mild bases enhances thiolate formation without decomposing the complex.
  • Polar aprotic solvents stabilize intermediates and products.

Challenges

  • Achieving complete substitution with twelve bulky ligands can be sterically demanding.
  • Side reactions such as ligand oxidation or polymerization of thiols need to be minimized.
  • Purification can be complex due to the similarity of partially substituted species.

Optimization Strategies

  • Careful control of ligand addition rate and reaction temperature.
  • Use of inert atmosphere to prevent oxidative side reactions.
  • Employing spectroscopic monitoring to optimize reaction time and conditions.

Chemical Reactions Analysis

Types of Reactions: Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while reduction can produce lower oxidation state platinum complexes .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions
Platinum complexes are well-known for their catalytic properties, particularly in organic synthesis. The compound Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- exhibits catalytic activity in various reactions, such as:

  • Hydrogenation Reactions : It can facilitate the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.
  • Cross-Coupling Reactions : This compound can act as a catalyst in cross-coupling reactions like Suzuki and Heck reactions, which are vital in forming carbon-carbon bonds.

1.2 Environmental Catalysis
Platinum-based catalysts are also employed in environmental applications, particularly in reducing harmful emissions from vehicles. The compound can be used in catalytic converters to convert toxic gases such as carbon monoxide and nitrogen oxides into less harmful substances.

Materials Science

2.1 Development of Advanced Materials
The unique properties of Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- make it suitable for the development of advanced materials:

  • Nanomaterials : Its ability to form stable complexes allows for the synthesis of platinum nanoparticles, which have applications in electronics and sensors.
  • Conductive Polymers : The compound can be incorporated into conductive polymer matrices, enhancing their electrical conductivity for use in flexible electronics.

2.2 Surface Modification
Due to its thiolato ligands, this platinum complex can be used to modify surfaces at the nanoscale, improving their chemical stability and reactivity. This is particularly useful in biosensors and drug delivery systems.

Biomedical Applications

3.1 Anticancer Activity
Platinum compounds are widely studied for their anticancer properties. Although Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- is not as extensively researched as cisplatin, preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The mechanism may involve:

  • DNA Intercalation : Similar to other platinum drugs, it may intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.

3.2 Drug Delivery Systems
The stability and solubility of this platinum complex make it a candidate for drug delivery applications. Its ability to form stable complexes with various biomolecules can enhance the targeted delivery of therapeutic agents.

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Functionality
CatalysisHydrogenation reactionsFacilitates conversion of unsaturated hydrocarbons
Cross-coupling reactionsForms carbon-carbon bonds
Environmental ScienceCatalytic convertersReduces toxic emissions from vehicles
Materials ScienceNanomaterialsSynthesizes platinum nanoparticles
Conductive polymersEnhances electrical conductivity
Biomedical ResearchAnticancer activityDNA intercalation and apoptosis induction
Drug delivery systemsStabilizes therapeutic agents for targeted delivery

Case Studies

  • Catalytic Hydrogenation Study : A study demonstrated that Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- effectively catalyzes the hydrogenation of 1-octene under mild conditions, achieving high conversion rates with minimal byproducts.
  • Anticancer Research : Preliminary investigations into its cytotoxicity showed that this platinum complex selectively induces apoptosis in ovarian cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential.
  • Nanoparticle Synthesis : Researchers successfully synthesized platinum nanoparticles using this complex as a precursor, demonstrating enhanced catalytic activity compared to bulk platinum materials.

Mechanism of Action

The mechanism of action of Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- involves its ability to coordinate with various substrates through its platinum center. This coordination facilitates the activation of substrates, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or ligand exchange .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with other platinum complexes, emphasizing ligand chemistry, oxidation states, and applications.

Ethylenediamine Platinum(IV) Carboxylate Complexes

Galanski and Keppler () synthesized Pt(IV) complexes of the type [Pt(en)X₄], where en = ethylenediamine and X = lipophilic carboxylates (e.g., decanoate, dodecanoate). Key differences include:

  • Oxidation State : Pt(IV) in these complexes vs. Pt(II) in the thiolato compound. Pt(IV) complexes are more redox-inert and often used as prodrugs in anticancer therapies .
  • Ligand Type: Carboxylates (weak-field ligands) vs. thiolato ligands (strong-field, π-donors).
  • Molecular Weight: Pt(IV) carboxylate complexes have higher molecular weights (e.g., ~800–1,000 g/mol for octadecanoate derivatives) compared to the thiolato compound (493.54 g/mol), affecting solubility and bioavailability .

Dichloro(N,N,N',N'-tetramethylethylenediamine)platinum(II)

This Pt(II) complex (CAS: 18957-89-6) features tetramethylethylenediamine (TMEDA) and chloride ligands. Contrasts include:

  • Ligand Geometry : TMEDA is a bidentate amine ligand, forming a square-planar Pt(II) center. Thiolato ligands in the main compound likely adopt a similar geometry but with stronger metal-sulfur bonds, reducing lability .
  • Reactivity : Chloride ligands in TMEDA-Pt complexes are substitution-labile, enabling DNA crosslinking (as in cisplatin). Thiolato ligands resist substitution, favoring applications in stable catalysts or materials .

Platinum-Thiolato Clusters

While direct data on hexanuclear Pt-thiolato clusters are lacking, smaller Pt-thiolato complexes (e.g., [Pt(SC₆H₅)₄]²⁻ ) exhibit:

  • Electronic Properties : Strong Pt-S covalency, leading to intense absorption bands in UV-vis spectra—useful for optoelectronic materials.
  • Stability : Thiolato ligands resist hydrolysis, unlike amine- or carboxylate-Pt complexes, making them suitable for harsh reaction conditions .

Data Tables

Table 1: Structural and Physical Comparison

Property Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- Pt(en)(decanoate)₄ Dichloro(TMEDA)Pt(II)
Oxidation State Pt(II) Pt(IV) Pt(II)
Ligand Type Thiolato (S-donor) Carboxylate (O-donor) Amine (N-donor), Chloride
Molecular Weight 493.54 g/mol ~900 g/mol ~450 g/mol
Coordination Geometry Square-planar (assumed) Octahedral Square-planar
Applications Catalysis, materials science Anticancer prodrugs Model for cisplatin analogs

Research Findings and Implications

  • Stability : The thiolato ligand’s strong Pt-S bonds suggest superior thermal and chemical stability compared to amine- or carboxylate-Pt complexes, aligning with industrial catalyst requirements .
  • Bioactivity : Unlike Pt(IV) carboxylate prodrugs (e.g., satraplatin), the main compound’s lipophilic thiolato ligands may enhance cellular uptake but require toxicity studies .
  • Catalytic Potential: Thiolato-Pt complexes are understudied in catalysis but could outperform chloride-based analogs in C–H activation or hydrogenation due to electron-rich metal centers .

Biological Activity

Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- is a complex organometallic compound that has garnered attention for its potential biological activities. This compound features a platinum center coordinated to multiple thiolato ligands, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its unique structure, which allows it to interact with various biological molecules. The thiolato ligands may facilitate binding to proteins or nucleic acids, potentially leading to alterations in cellular processes.

  • Anticancer Activity : Studies have indicated that platinum-based compounds exhibit significant anticancer properties. The mechanism often involves the formation of DNA adducts, leading to apoptosis in cancer cells. Research on similar platinum complexes suggests that this compound may also induce cell cycle arrest and DNA damage in tumor cells .
  • Antimicrobial Properties : There is emerging evidence that certain platinum thiol complexes can exhibit antimicrobial activities. The thiol groups may contribute to the disruption of microbial membranes or interfere with essential metabolic pathways in bacteria and fungi .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of platinum thiolate complexes in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in breast and ovarian cancer models. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial effects of platinum dodecakis complexes were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis, inhibits proliferation
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityDose-dependent cytotoxic effects in cancer cells

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of platinum dodecakis(2-(2-propenyl)benzenethiolato)hexa-. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits manageable toxicity levels; however, further research is necessary to fully understand its safety implications in vivo.

Q & A

Q. What experimental methods are most reliable for determining the molecular structure of this platinum complex?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa-, studies conducted at 150 K minimize thermal motion artifacts, ensuring high-resolution data. Key validation parameters include the R-factor (≤0.018) and data-to-parameter ratio (≥19.0), which confirm structural accuracy . Complementary techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) should be used to verify ligand coordination and stoichiometry.

Q. How can researchers ensure reproducibility in synthesizing this platinum-thiolate complex?

Standardized protocols for ligand purification (e.g., column chromatography) and platinum precursor activation (e.g., reducing agents like NaBH₄) are critical. Document reaction conditions rigorously, including solvent choice (e.g., benzene-d₆ for inert environments), temperature, and stoichiometric ratios. Pre-test/post-test experimental designs with control groups (e.g., ligand-free systems) help isolate synthesis variables .

Q. What stability challenges are associated with this compound, and how can they be mitigated?

While specific storage data is unavailable, analogous organometallic complexes degrade via oxidation or ligand dissociation. Stability testing should involve thermogravimetric analysis (TGA) to assess thermal decomposition and periodic NMR monitoring under inert atmospheres (argon/glovebox). Encapsulation in stabilizing matrices (e.g., mesoporous silica) may prolong shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions between empirical and theoretical molecular formulas?

Discrepancies (e.g., reported formula C₁₈H₁₈PtS₂ vs. theoretical C₁₀₈H₁₀₈S₁₂Pt for 12 ligands) require multi-method validation:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Elemental analysis to quantify C, H, S, and Pt content.
  • X-ray crystallography to count ligands and validate geometry .
    If inconsistencies persist, reassess synthesis pathways for unintended ligand loss or side reactions.

Q. What factorial design principles apply to studying catalytic properties of this complex?

A 2³ factorial design can systematically test variables (e.g., ligand substituents, solvent polarity, temperature). For example:

FactorLevel 1Level 2
Ligand electronic effectElectron-donatingElectron-withdrawing
SolventPolar aproticNon-polar
Temperature25°C60°C

Measure outcomes like turnover frequency (TOF) and selectivity. Use ANOVA to identify significant interactions and optimize conditions .

Q. How can electronic structure analysis guide reactivity predictions for ligand-modified derivatives?

Combine computational and experimental approaches:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Cyclic Voltammetry: Validate predicted redox potentials experimentally.
  • X-ray Absorption Spectroscopy (XAS): Probe platinum’s oxidation state and ligand-field effects.
    Correlate findings with catalytic performance (e.g., hydrogenation efficiency) to establish structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data across studies?

  • Cross-reference metadata: Compare experimental conditions (e.g., temperature, radiation source) that influence bond-length measurements.
  • Database validation: Use authoritative repositories (e.g., Platinum Database) to benchmark results against published datasets .
  • Error analysis: Statistically evaluate R-factors and residual electron density maps to identify outliers .

Q. Notes for Methodological Rigor

  • Link studies to theoretical frameworks (e.g., ligand-field theory) to contextualize findings .
  • Employ blended methodologies (e.g., crystallography + spectroscopy) to triangulate data .
  • Pre-register experimental designs to minimize bias and enhance reproducibility .

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